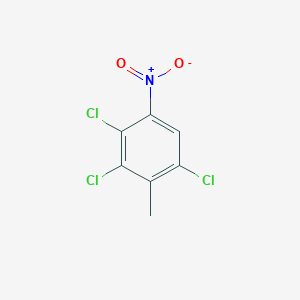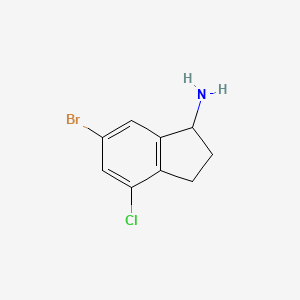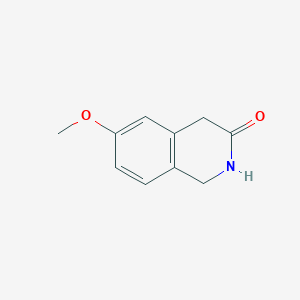
3-Chloro-2-fluoro-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
3-Chloro-2-fluoro-5-methoxybenzaldehyde has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of antifungal and antibiotic compounds, and in the synthesis of compounds for use in cancer treatments. It has also been used in the synthesis of compounds for use in the treatment of neurodegenerative diseases and metabolic disorders. Additionally, this compound has been used in the synthesis of compounds for use in the treatment of diabetes, obesity, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzaldehyde is not yet fully understood. However, it is thought to act as a proton donor, which is why it is often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also thought to act as a catalyst, which is why it is often used in the synthesis of compounds for use in cancer treatments and other therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to have low toxicity and environmental friendliness. It is also thought to have anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, it has been studied for its potential to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-2-fluoro-5-methoxybenzaldehyde in laboratory experiments include its low toxicity, environmental friendliness, and versatility in synthesis. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can lead to unpredictable results.
Future Directions
The future directions for 3-Chloro-2-fluoro-5-methoxybenzaldehyde research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research needs to be conducted into its potential to reduce oxidative stress and improve mitochondrial function. Additionally, further research needs to be conducted into its potential use in the synthesis of novel organic compounds. Finally, further research needs to be conducted into its potential use in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
3-Chloro-2-fluoro-5-methoxybenzaldehyde can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methoxybenzaldehyde with fluorine gas, the reaction of 3-chloro-2-fluorobenzaldehyde with methoxybenzene, and the reaction of 2-chloro-5-methoxybenzaldehyde with 3-chloro-2-fluorobenzene. The most common method of synthesis is the reaction of 2-chloro-5-methoxybenzaldehyde with fluorine gas, which yields this compound in high yields. This reaction is typically performed in an inert atmosphere, such as nitrogen, and requires careful temperature and pressure control.
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-fluoro-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNTOCJBQJNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)



![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)
